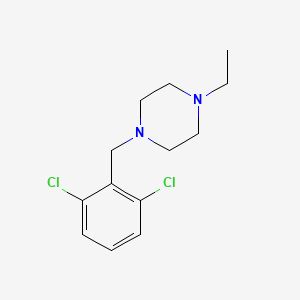![molecular formula C18H18FNO2S B5740210 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as FBM and is synthesized through a specific method that involves the use of different reagents and solvents.
Wirkmechanismus
FBM exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases. FBM also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. Additionally, FBM has been found to inhibit the production of inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FBM has been shown to have a variety of biochemical and physiological effects. In cancer cells, FBM induces apoptosis and inhibits the activity of enzymes that are involved in cancer progression. In addition, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. FBM has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FBM has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. FBM has also been found to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. However, FBM has some limitations for lab experiments. It is a relatively new compound, and there is still limited research on its safety and efficacy. Additionally, FBM is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on FBM. One direction is to further investigate its potential applications in cancer treatment. Research could focus on optimizing the synthesis method of FBM and studying its safety and efficacy in animal models. Additionally, research could explore the potential of FBM in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Another future direction could be to study the mechanism of action of FBM in more detail, to gain a better understanding of how it exerts its effects on cancer cells and other cell types.
Synthesemethoden
FBM is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to produce 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-chlorobenzoyl chloride in the presence of triethylamine to produce 4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine. The final product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
FBM has potential applications in medicine, specifically in the treatment of cancer. Research has shown that FBM inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. FBM has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression. Furthermore, FBM has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYAONIVGFRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Fluorophenyl)methylsulfanyl]phenyl]-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5740128.png)

![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)

![3-(2-chlorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5740238.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5740252.png)